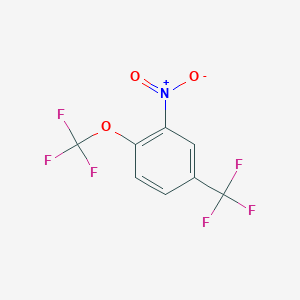

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)4-1-2-6(18-8(12,13)14)5(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNXQIODJPOKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545819 | |

| Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104678-93-5 | |

| Record name | 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitro-4-(trifluoromethoxy)benzene: Physicochemical Properties, Synthesis, and Applications

A Note to the Reader: Initial research for the compound "2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene" did not yield specific public data. This suggests the compound may be novel or not widely studied. Therefore, this guide focuses on the closely related and well-documented isomer, 1-Nitro-4-(trifluoromethoxy)benzene , to provide valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules. Where relevant, comparisons to other isomers are drawn to provide a broader understanding of structure-property relationships.

Introduction

1-Nitro-4-(trifluoromethoxy)benzene, also known as 4-nitrophenyl trifluoromethyl ether, is a specialty chemical compound that has garnered significant attention in organic chemistry.[1] Its unique molecular architecture, featuring a nitro group and a trifluoromethoxy group on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy as it can enhance lipophilicity and metabolic stability, highly desirable properties in drug candidates.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-nitro-4-(trifluoromethoxy)benzene.

Physicochemical Properties

1-Nitro-4-(trifluoromethoxy)benzene is a light yellow, clear liquid at room temperature.[1][3] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 713-65-5 | [1][3] |

| Molecular Formula | C7H4F3NO3 | [1][3] |

| Molecular Weight | 207.11 g/mol | [1][3] |

| Appearance | Light yellow to off-white crystalline solid or light yellow liquid | [1][4] |

| Melting Point | 15 °C | [1][5][6] |

| Boiling Point | 217.4 ± 35.0 °C at 760 mmHg | [1][5] |

| Density | Approximately 1.5 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 85.3 ± 25.9 °C | [1][5] |

| Water Solubility | Not miscible or difficult to mix in water. | [3] |

| Refractive Index | 1.476 | [1] |

Synthesis and Reactivity

The synthesis of 1-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of trifluoromethoxybenzene. The trifluoromethoxy group is a meta-director in electrophilic aromatic substitution; however, the para-substituted product is often the major isomer formed.[2]

A common synthetic route involves the nitration of (chlorodifluoromethoxy)benzene, which selectively yields the 4-(chlorodifluoromethoxy)-1-nitrobenzene intermediate. This is followed by fluorination to produce 1-nitro-4-(trifluoromethoxy)benzene.[7] This multi-step process is favored for its high selectivity and yield.[7]

The reactivity of 1-nitro-4-(trifluoromethoxy)benzene is largely dictated by the interplay of the electron-withdrawing nitro group and the trifluoromethoxy group. The nitro group can be readily reduced to an amine, providing a versatile synthetic handle for further functionalization.[1][8] This makes it a key building block for a variety of more complex molecules.[1]

Caption: General synthesis and reactivity pathway for 1-nitro-4-(trifluoromethoxy)benzene.

Applications in Drug Development and Agrochemicals

The unique properties imparted by the trifluoromethoxy group make 1-nitro-4-(trifluoromethoxy)benzene a valuable precursor in the development of new pharmaceuticals and agrochemicals.[1][2]

-

Pharmaceuticals: The trifluoromethoxy group can improve a drug candidate's metabolic stability and membrane permeability, leading to enhanced pharmacokinetic profiles.[1] The nitro group can be a key pharmacophore or can be converted to other functional groups to modulate biological activity.

-

Agrochemicals: This compound is a key intermediate in the synthesis of next-generation herbicides and insecticides.[2] The stability and efficacy of the final products are often enhanced by the presence of the trifluoromethoxy moiety.[2]

Experimental Protocols

Illustrative Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene

The following is a representative, non-validated protocol based on general nitration procedures. Appropriate safety precautions must be taken when performing this reaction.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add trifluoromethoxybenzene.

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-nitro-4-(trifluoromethoxy)benzene.

Caption: A typical workflow for the laboratory synthesis of 1-nitro-4-(trifluoromethoxy)benzene.

Safety and Handling

1-Nitro-4-(trifluoromethoxy)benzene is considered hazardous.[9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated fume hood.[9] For detailed safety information, consult the Safety Data Sheet (SDS).[9]

Conclusion

1-Nitro-4-(trifluoromethoxy)benzene is a versatile and valuable building block in modern organic synthesis. Its unique combination of a reactive nitro group and a property-enhancing trifluoromethoxy group makes it a key intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. While the specifically requested "this compound" is not well-documented, the study of its isomers, such as the one detailed in this guide, provides a strong foundation for understanding the chemistry of this important class of compounds.

References

Sources

- 1. innospk.com [innospk.com]

- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 3. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]

- 8. nbinno.com [nbinno.com]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, a specialized aromatic compound with significant potential as an intermediate in the development of novel pharmaceutical and agrochemical agents. The presence of three distinct functional groups—a nitro group, a trifluoromethoxy group, and a trifluoromethyl group—imparts unique electronic and lipophilic properties, making it a valuable building block. This document details a robust two-stage synthetic strategy, beginning with the synthesis of the key precursor, 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, followed by a regioselective electrophilic nitration. The guide explains the causal chemistry behind procedural choices, provides detailed, step-by-step protocols, and outlines critical safety and handling measures.

Retrosynthetic Analysis and Strategic Rationale

The synthesis of this compound is most logically approached via an electrophilic aromatic substitution pathway. The target molecule can be disconnected at the C-N bond, identifying the key precursor as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene and the electrophile as the nitronium ion (NO₂⁺).

Strategic Justification:

The directing effects of the substituents on the precursor's aromatic ring are paramount to the success of this strategy.

-

Trifluoromethoxy Group (-OCF₃): This group is deactivating overall due to the strong inductive electron withdrawal of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, making it an ortho, para-director.[1][2]

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group through induction and is strongly deactivating and meta-directing.[3][4]

When considering the nitration of 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, these effects are cooperative. The -OCF₃ group at position 1 directs the incoming electrophile to the ortho (2,6) and para (4) positions. The -CF₃ group at position 4 directs the electrophile to the meta (2,6) positions relative to itself. Since the para position is blocked, both groups synergistically direct the nitronium ion to the 2- and 6-positions, making the desired 2-nitro isomer a primary product.

The precursor, 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is not commonly available and must be synthesized. A practical approach involves the O-trifluoromethylation of 4-(trifluoromethyl)phenol.[5] This two-stage overall synthesis is outlined below.

Sources

A Technical Guide to 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: A Strategic Building Block in Medicinal Chemistry

Senior Application Scientist Note: The specific isomeric compound 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is not listed as a cataloged chemical with a dedicated CAS number in major chemical databases as of the latest searches. This guide has been constructed as an in-depth technical analysis for researchers and drug development professionals, based on established principles of organic chemistry and extensive data from closely related structural analogs. We will deconstruct the molecule's architecture to predict its properties, reactivity, and potential applications, providing a robust framework for its prospective synthesis and use.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

The convergence of nitroaromatic and organofluorine chemistries has yielded a powerful class of intermediates for modern drug discovery. The title compound, this compound, represents a synthetically plausible yet underexplored scaffold. Its architecture combines three critical functional groups whose synergistic effects can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

-

Trifluoromethyl Group (-CF3): A potent electron-withdrawing group that enhances metabolic stability, increases lipophilicity, and can improve binding affinity with biological targets.[1]

-

Trifluoromethoxy Group (-OCF3): Often considered a "super-methoxy" group, it is more lipophilic and metabolically stable than a simple methoxy group. Its steric and electronic properties can fine-tune membrane permeability and bioavailability.[2]

-

Nitro Group (-NO2): A strong electron-withdrawing group that serves as a versatile synthetic handle, most commonly for reduction to a primary amine—a foundational step in the synthesis of a vast array of pharmaceutical compounds.

This guide will explore the projected characteristics of this molecule, offering field-proven insights into its synthesis, handling, and strategic deployment in research and development.

Predicted Physicochemical & Spectroscopic Profile

While experimental data for the target compound is unavailable, we can project its properties with high confidence by analyzing documented analogs.

Core Properties

The properties of the target compound are estimated based on its molecular formula C8H3F6NO3 and comparisons with isomers and analogs.

| Property | Predicted/Calculated Value | Known Analog Data |

| Molecular Formula | C8H3F6NO3 | - |

| Molecular Weight | 275.11 g/mol | 1-Nitro-2-(trifluoromethoxy)benzene: 207.11 g/mol [3]4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: 209.10 g/mol [4] |

| Calculated LogP | ~3.5 - 4.0 | 1-Nitro-2-(trifluoromethoxy)benzene: 2.49[3]4-Fluoro-2-nitro-1-(trifluoromethyl)benzene: 2.7[4] |

| Predicted State | Colorless to light-yellow liquid | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene is a colorless transparent liquid.[5] |

-

Expert Insight: The addition of a -CF3 group in place of hydrogen significantly increases both molecular weight and lipophilicity (LogP). The predicted high LogP suggests excellent membrane permeability but may also indicate potential challenges with aqueous solubility.

Predicted Spectroscopic Signature

Understanding the expected NMR signature is critical for reaction monitoring and structural confirmation during synthesis.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three remaining protons on the benzene ring, influenced by both fluorine and proton coupling.

-

¹⁹F NMR: Two distinct singlets are predicted. One for the -OCF3 group and another for the -CF3 group. Based on analogs like 1-nitro-2-(trifluoromethyl)benzene (δ -60.13 ppm) and 1-nitro-4-(trifluoromethyl)benzene (δ -63.18 ppm), the -CF3 signal can be expected in this region.[6]

-

¹³C NMR: The spectrum would be characterized by carbons directly attached to fluorine atoms appearing as quartets due to C-F coupling.

Synthesis Pathway: An Analysis of Directing Group Effects

A logical and common route to a nitroaromatic compound is through electrophilic aromatic substitution. The most plausible precursor for the target molecule is 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene . The key challenge lies in controlling the regioselectivity of the nitration reaction.

Caption: Proposed synthesis via electrophilic nitration.

Causality Behind the Synthesis:

-

Precursor: 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene.

-

Reaction: Electrophilic nitration using a standard nitrating mixture (e.g., nitric acid and sulfuric acid).

-

Directing Effects: This is the critical step. Both the -OCF3 and -CF3 groups are strongly deactivating and are considered meta-directors.

-

The -CF3 group at position 4 directs incoming electrophiles to positions 2 and 6 (which are meta to it).

-

The -OCF3 group at position 1 directs incoming electrophiles to positions 3 and 5 (which are meta to it).

-

-

Predicted Outcome: The positions on the ring are activated or deactivated as follows:

-

Position 2: ortho to -OCF3 (disfavored) and meta to -CF3 (favored).

-

Position 3: meta to -OCF3 (favored) and ortho to -CF3 (disfavored).

-

Position 5: para to -CF3 (disfavored) and meta to -OCF3 (favored).

-

Position 6: ortho to -CF3 (disfavored) and ortho to -OCF3 (disfavored).

-

The directing effects are in conflict. However, the position meta to the strongly deactivating -CF3 group (position 2) is often the least deactivated site, potentially making This compound a significant, if not the major, product. The reaction would likely yield a mixture of isomers requiring careful separation by chromatography. Low temperatures (e.g., -40°C to 10°C) are often employed in such nitrations to improve selectivity and control the exothermic reaction.[7]

Core Applications in Drug Development & Chemical Synthesis

The true value of this molecule lies in its role as a versatile intermediate. Its functional groups enable a wide range of subsequent transformations.

Caption: Potential synthetic utility of the target compound.

Reduction to Aniline

The most valuable transformation is the reduction of the nitro group to an amine.

-

Protocol: This can be achieved under various conditions, such as using iron powder in the presence of an acid (e.g., HCl) or through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[8] The resulting 2-Amino-1-(trifluoromethoxy)-4-(trifluoromethyl)aniline is a highly valuable precursor for creating libraries of compounds for screening.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is highly electron-deficient due to the presence of three strong electron-withdrawing groups (-NO2, -OCF3, -CF3). This activates the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. While the -OCF3 group is at an ortho position, it is generally not a good leaving group. However, if a halogen were present on the ring (as seen in analogs like 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene), it would be highly susceptible to displacement by nucleophiles like phenols, thiols, or amines.[9] This pathway is fundamental to creating complex molecules like fungicides and other agrochemicals.[5][10]

Safety and Handling: A Self-Validating Protocol

While a specific Material Safety Data Sheet (MSDS) does not exist for the title compound, a robust safety protocol can be established based on the known hazards of its constituent parts and analogs.

Hazard Class: Assumed to be an irritant and harmful if swallowed, inhaled, or in contact with skin, based on data from analogs like 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene and 2-(trifluoromethoxy)nitrobenzene.[3][11]

Core Safety Protocol:

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemically impervious apron is required to prevent skin contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Handling & Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

-

-

Spill & Disposal:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste.

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not discharge to sewer systems.

-

Conclusion

While this compound remains a hypothetical target, this technical analysis demonstrates its significant potential as a high-value intermediate. Its synthesis, though potentially challenging due to competing directing group effects, is plausible using standard methodologies. The combination of the -NO2, -OCF3, and -CF3 groups on a single aromatic scaffold creates a powerful building block for introducing key pharmacophoric elements. For researchers in drug discovery and agrochemical synthesis, the exploration and development of synthetic routes to novel, densely functionalized intermediates like this represent a promising frontier for innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Understanding the Properties of 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene for Synthesis.

- Synquest Labs. (2016, July 25). 2-(Trifluoromethoxy)nitrobenzene Safety Data Sheet.

- ChemicalBook. (2025, July 19). 2-(Trifluoromethoxy)nitrobenzene Safety Data Sheet.

- PubChem. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. National Center for Biotechnology Information.

- Google Patents. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

- Capot Chemical. (2013, November 15). MSDS of 3-(Trifluoromethoxy)nitrobenzene.

- ECHEMI. 4-(Trifluoromethylthio)nitrobenzene SDS, 403-66-7 Safety Data Sheets.

- ChemicalBook. 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum.

- ChemicalBook. 2-methyl-1-nitro-4-(trifluoromethyl)benzene(67192-42-1) 1H NMR spectrum.

- Apollo Scientific. (2023, May 7). 4-Fluoro-3-methyl-5-(trifluoromethyl)nitrobenzene Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene.

- Gouverneur, V. et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- The Royal Society of Chemistry. Supporting Information.

- ChemScene. 1-Nitro-2-(trifluoromethoxy)benzene.

- PubChem. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information.

- ChemicalBook. 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene(123572-62-3) 1H NMR spectrum.

- PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information.

- BLDpharm. 400-74-8|1-Fluoro-4-nitro-2-(trifluoromethyl)benzene.

- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PMC - NIH. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

- The Royal Society of Chemistry. Supporting Information.

- Chemsrc. (2025, August 20). 1-Nitro-4-(trifluoromethoxy)benzene.

- Benchchem. The Trifluoromethylphenyl Motif: A Keystone in Modern Drug Discovery.

- Fisher Scientific. SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.

- ChemicalBook. (2025, November 22). 4-(Trifluoromethoxy)nitrobenzene.

- ChemSynthesis. (2025, May 20). 1-nitro-4-(trifluoromethoxy)benzene.

- Google Patents. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- US EPA. Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)-. Substance Details - SRS.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene | C7H3F4NO2 | CID 14941411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]

- 11. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethoxy Effect: A Technical Guide to a Privileged Group in Drug Design

Introduction: Beyond the Trifluoromethyl Benchmark

For decades, the trifluoromethyl (CF₃) group has been a cornerstone of medicinal chemistry, prized for its profound impact on the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Its strong electron-withdrawing nature and steric bulk make it an effective bioisostere for methyl groups or chlorine atoms, often used to block metabolic hotspots or modulate electronic properties.[1][4] However, the trifluoromethoxy (OCF₃) group, while less prevalent, is emerging as a uniquely powerful substituent, offering a more nuanced and sometimes superior profile.[1][5] Often referred to as a "pseudo-halogen," the OCF₃ group provides a distinct combination of electronic and steric properties that allows for fine-tuning of molecular characteristics in ways the CF₃ group cannot.[5][6]

This guide provides an in-depth, comparative analysis of the electron-withdrawing and physicochemical effects of the OCF₃ and CF₃ groups. We will explore the fundamental electronic differences, their subsequent impact on properties critical for drug development, and provide a practical experimental framework for quantifying these effects.

Section 1: A Head-to-Head Comparison of Electronic Properties

The primary distinction between the CF₃ and OCF₃ groups lies in the interplay between inductive and resonance effects. Both are potent electron-withdrawing groups due to the immense electronegativity of the fluorine atoms. However, the intervening oxygen atom in the OCF₃ group introduces a subtle but critical element of resonance donation.

-

Inductive Effect (-I): Both groups exert a very strong electron-withdrawing inductive effect through the sigma bond framework. The three fluorine atoms pull electron density away from the rest of the molecule. The CF₃ group is considered one of the most powerful inductive electron-withdrawing groups in organic chemistry.[7]

-

Resonance Effect (+R/-R): Herein lies the key difference. The CF₃ group has no lone pairs and cannot participate in resonance. In contrast, the OCF₃ group's oxygen atom has lone pairs that can be donated to an adjacent aromatic ring through resonance (+R effect).[8][9] However, this resonance donation is significantly attenuated because the highly electronegative fluorine atoms inductively withdraw electron density from the oxygen itself, making its lone pairs less available for donation compared to a simple methoxy (OCH₃) group.[8]

This duality—strong sigma-withdrawal and weak pi-donation—is central to the OCF₃ group's unique character.

Diagram: Inductive vs. Resonance Effects

Caption: Electronic effects of CF₃ (left) vs. OCF₃ (right) on an aromatic ring.

This electronic dichotomy is quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or -withdrawing influence of a substituent on a reaction center.

| Parameter | Trifluoromethyl (CF₃) | Trifluoromethoxy (OCF₃) | Methoxy (OCH₃) | Interpretation |

| σ_meta_ | 0.43 | 0.35 | 0.12 | Both are strongly withdrawing at the meta position, dominated by inductive effects. CF₃ is stronger. |

| σ_para_ | 0.54 | 0.35 | -0.27 | At the para position, CF₃ remains strongly withdrawing. OCF₃ is less withdrawing due to the counteracting +R effect. OCH₃ is strongly donating. |

| Hansch π | +0.88 | +1.04 | -0.02 | Both groups significantly increase lipophilicity. OCF₃ contributes more to lipophilicity than CF₃.[10][11] |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165–195.[12]

The data clearly shows that while both groups are electron-withdrawing, the OCF₃ group's effect, particularly at the para position, is moderated by resonance. This allows chemists to finely tune the electron density of an aromatic ring.

Section 2: Impact on Physicochemical Properties and Metabolic Stability

The choice between a CF₃ and OCF₃ group has profound consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

Lipophilicity, often measured by the partition coefficient (logP), is crucial for membrane permeability and bioavailability.[13] Both CF₃ and OCF₃ groups substantially increase a molecule's lipophilicity compared to a hydrogen or methyl group.[1][6] Notably, the OCF₃ group generally imparts a greater increase in lipophilicity (Hansch π = +1.04) than the CF₃ group (Hansch π = +0.88).[10][11] This allows for significant modulation of a drug's ability to cross biological membranes.[1][10][13]

Metabolic Stability

One of the primary reasons for incorporating fluorinated groups is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes.[1]

-

CF₃ Group: Effectively blocks oxidative metabolism at the site of attachment. Replacing a metabolically labile methyl group with a CF₃ group is a classic and highly effective strategy to increase a drug's half-life.[4]

-

OCF₃ Group: Offers even greater metabolic stability compared to a methoxy (OCH₃) group, which is highly susceptible to O-demethylation by CYP enzymes. The strong electron-withdrawing effect of the fluorine atoms on the oxygen reduces the likelihood of oxidative metabolism, preserving the parent molecule.[1] This enhanced stability is a key advantage in pharmaceutical research and development.[13]

pKa Modulation

The strong inductive effects of both groups significantly lower the pKa of nearby acidic or basic functional groups. For example, the pKa of benzoic acid is 4.20, while 4-(trifluoromethyl)benzoic acid has a pKa of approximately 3.7. This increased acidity can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability. The OCF₃ group exerts a similar, potent acidifying effect.[14][15]

Section 3: Strategic Application in Drug Design - A Case Study Perspective

The decision to use OCF₃ versus CF₃ is context-dependent and driven by the specific goals of a drug design program.

-

When to Favor OCF₃: When a significant boost in lipophilicity is required alongside robust metabolic stability, OCF₃ is an excellent choice.[5][13] Its unique conformational preference, often orthogonal to an attached aromatic ring, can also lead to different and potentially favorable binding interactions with biological targets compared to the planar OCH₃ group.[6][16] Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group, which is critical to its CNS permeability and overall profile.[16]

-

When to Favor CF₃: The CF₃ group is a reliable choice for blocking metabolism and providing a strong, purely electron-withdrawing effect without the complication of resonance donation.[2][4] Its steric and electronic properties make it a well-understood and predictable tool in the medicinal chemist's arsenal. Many blockbuster drugs, such as Fluoxetine and Celecoxib, successfully incorporate the CF₃ group.

Section 4: Experimental Protocol - Determination of Electron-Withdrawing Strength via pKa Measurement

To provide a tangible, self-validating method for assessing the electronic impact of these substituents, this section details a standard protocol for determining the pKa of a substituted benzoic acid via potentiometric titration. This method directly quantifies the increase in acidity caused by the electron-withdrawing group.

Objective

To determine and compare the pKa values of benzoic acid, 4-(trifluoromethyl)benzoic acid, and 4-(trifluoromethoxy)benzoic acid.

Materials

-

Benzoic acid

-

4-(Trifluoromethoxy)benzoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (or other suitable co-solvent for solubility)

-

Calibrated pH meter with electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers and volumetric flasks

Methodology

-

Solution Preparation: Accurately weigh approximately 0.5 mmol of the test acid (e.g., benzoic acid) and dissolve it in a suitable volume of a water/co-solvent mixture (e.g., 40 mL of 50:50 ethanol:water) in a 100 mL beaker.

-

System Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.

-

Initial Measurement: Record the initial pH of the acid solution.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (V_eq_), the midpoint of the steep part of the curve.

-

The volume at the half-equivalence point is V_eq_ / 2.

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

-

Diagram: pKa Determination Workflow

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are both elite tools for enhancing the properties of drug candidates. While both are strongly electron-withdrawing and increase metabolic stability, they offer distinct advantages. The CF₃ group provides a powerful, purely inductive effect that is highly predictable. The OCF₃ group offers a more complex electronic profile, blending strong inductive withdrawal with weak resonance donation, while also providing a greater lipophilicity boost and a unique conformational influence. The judicious selection between these two "privileged" motifs, based on a deep understanding of their electronic and physicochemical nuances, allows researchers and drug development professionals to more effectively navigate the multi-parameter optimization challenge that is modern medicinal chemistry.

References

- Schlosser, M., & Pozzi, G. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799–804.

- Dakenchem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Benchchem.

- Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- BenchChem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Zahra, J. A., & Jarrar, Y. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

- Zahra, J. A., & Jarrar, Y. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Trifluoromethanol in Pharmaceutical Synthesis. Benchchem.

- Reddit User Discussion. (2023).

- Schlosser, M., & Pozzi, G. (2002). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- Klumpp, D. A. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry, 4, 24.

- Baranczak, A., & Cichon, T. (2016). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. RSC Advances, 6(10), 8452-8464.

- Roy, B., & Singh, A. K. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 14(10), 1035.

- Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Billard, T. (2019). Hansch–Leo lipophilicity parameters (πR) evolution.

- Zahar, J. A., & Jarrar, Y. (2025).

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem.

- ChemicalBook. (2025). 4-(Trifluoromethyl)benzoic acid. ChemicalBook.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 13. nbinno.com [nbinno.com]

- 14. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

Navigating the Complex Landscape of Electrophilic Aromatic Substitution: A Technical Guide to the Directing Effects in 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

For Immediate Release

A Deep Dive into the Regioselectivity of a Highly Deactivated Aromatic System for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents and agrochemicals, a profound understanding of the principles governing electrophilic aromatic substitution (EAS) is paramount. This guide provides an in-depth analysis of the directing effects of the substituents on the highly electronically deactivated aromatic ring of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene. By dissecting the interplay of inductive and resonance effects, this document serves as a technical resource for predicting and controlling the regiochemical outcomes of substitution reactions on this and structurally related molecules.

Executive Summary: A Molecule of Competing Influences

This compound presents a formidable challenge for electrophilic aromatic substitution. The benzene ring is trisubstituted with three potent electron-withdrawing groups, rendering it significantly less reactive towards electrophiles than benzene itself. The primary focus of this guide is to elucidate how the individual directing effects of the nitro (NO₂), trifluoromethoxy (OCF₃), and trifluoromethyl (CF₃) groups coalesce to determine the position of an incoming electrophile. A thorough understanding of these competing influences is critical for the strategic design of synthetic routes involving this and similar scaffolds.

Unraveling the Electronic Contributions of Individual Substituents

The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the aromatic ring. These effects are broadly categorized as inductive effects (through-sigma bond polarization) and resonance effects (pi-system delocalization).

The Trifluoromethyl Group (-CF₃): A Potent Inductive Withdrawer

The trifluoromethyl group is a powerful deactivating group. Its directing effect is governed by a strong electron-withdrawing inductive effect (-I) originating from the high electronegativity of the three fluorine atoms.[1] This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The -CF₃ group does not possess lone pairs and cannot participate in resonance donation. Consequently, it is a strong meta-director.[1][2][3] The destabilization of the cationic intermediate (the sigma complex or Wheland intermediate) is most pronounced when the positive charge is adjacent to the electron-withdrawing CF₃ group, which occurs in ortho and para attack.[3] Therefore, electrophilic attack is directed to the meta position, where this destabilization is minimized.

The Nitro Group (-NO₂): Deactivation through Induction and Resonance

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution.[4][5] Its deactivating nature stems from both a strong inductive electron withdrawal (-I) due to the electronegativity of the nitrogen and oxygen atoms, and a powerful electron-withdrawing resonance effect (-M).[4][6] The resonance effect delocalizes the pi electrons of the benzene ring onto the nitro group, creating partial positive charges at the ortho and para positions.[4][6] This severe electron deficiency at the ortho and para positions strongly disfavors electrophilic attack at these sites, making the nitro group a strong meta-director.[6][7]

The Trifluoromethoxy Group (-OCF₃): A Study in Contrasting Effects

The trifluoromethoxy group presents a more nuanced electronic profile. Like the trifluoromethyl group, it exerts a strong electron-withdrawing inductive effect (-I) due to the electronegative fluorine atoms. However, the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M).[8] This dichotomy leads to the -OCF₃ group being deactivating overall, as the inductive effect generally outweighs the resonance effect.[8] Despite its deactivating nature, the resonance donation of electron density is directed to the ortho and para positions. This makes the trifluoromethoxy group an ortho, para-director, with a notable preference for para substitution.[8][9]

Table 1: Summary of Individual Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| -CF₃ | Strong -I | None | Strongly Deactivating | Meta |

| -NO₂ | Strong -I | Strong -M | Strongly Deactivating | Meta |

| -OCF₃ | Strong -I | Weak +M | Deactivating | Ortho, Para (Para-preferred) |

Predicting the Regioselectivity in this compound

With three deactivating groups, the benzene ring in the title compound is highly unreactive. The directing effects of the substituents are antagonistic, meaning they do not reinforce each other to direct an incoming electrophile to the same position.[10][11] To predict the outcome of an electrophilic substitution, we must consider the relative directing power of each group and the available positions on the ring.

The available positions for substitution are C3, C5, and C6.

-

Position C3: This position is ortho to the -NO₂ group, meta to the -OCF₃ group, and meta to the -CF₃ group.

-

Position C5: This position is meta to the -NO₂ group, meta to the -OCF₃ group, and ortho to the -CF₃ group.

-

Position C6: This position is ortho to the -OCF₃ group and para to the -CF₃ group, and meta to the -NO₂ group.

The directing influences can be visualized as follows:

Caption: Analysis of directing effects on available positions.

Based on this analysis, the most likely position for electrophilic attack is C6 . This position is meta to the strongly meta-directing nitro group and ortho to the ortho, para-directing trifluoromethoxy group. Although the trifluoromethoxy group is deactivating, its ability to stabilize the transition state via resonance at the ortho position makes C6 the most electronically favorable site. The para relationship to the strongly deactivating -CF₃ group makes this position less favorable from that substituent's perspective, but the combined directing influence of the -NO₂ and -OCF₃ groups is expected to dominate.

Substitution at C3 and C5 is less likely. C3 is ortho to the very strong deactivating nitro group, which is highly unfavorable. C5 is ortho to the strongly deactivating trifluoromethyl group, which is also highly unfavorable.

Therefore, the predicted major product of an electrophilic aromatic substitution on this compound is substitution at the C6 position.

Experimental Considerations and Protocols

The extreme deactivation of the aromatic ring necessitates harsh reaction conditions for electrophilic aromatic substitution. High temperatures and the use of strong acids or potent electrophile-generating systems are typically required.

General Protocol for Nitration

A common method for the nitration of highly deactivated aromatic compounds involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, carefully add this compound.

-

Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.

-

Reaction: Cool the flask containing the substrate in an ice bath. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed a specified limit (e.g., 10-15 °C).

-

Heating: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for several hours, monitoring the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for the nitration of the title compound.

Conclusion

The directing effects in this compound are a complex interplay of competing electronic influences. While all three substituents are strongly deactivating, a careful analysis of their individual directing properties allows for a confident prediction of the regiochemical outcome of electrophilic aromatic substitution. The convergence of the meta-directing influence of the nitro group and the ortho, para-directing influence of the trifluoromethoxy group strongly favors substitution at the C6 position. The successful synthesis of derivatives of this scaffold requires forcing reaction conditions and a meticulous experimental approach. This guide provides the foundational knowledge for researchers and drug development professionals to strategically approach the chemical modification of this and other highly functionalized aromatic systems.

References

-

Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF3) group is metadirecting in electrophilic aromatic... Retrieved from [Link]

-

YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

-

Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Electrical Effect of the Trifluoromethyl Group. Retrieved from [Link]

-

Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects. Retrieved from [Link]

-

YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [https://www.youtube.com/watch?v=i Peoples-uni.org]([Link] Peoples-uni.org)

-

Organic Chemistry. (2023, April 18). Electrophilic Substitution Reactions of Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.6: Trisubstituted Benzenes - Additivity of Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 18.9: Trisubstituted Benzenes - Effects of Multiple Substituents. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 7. savemyexams.com [savemyexams.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Emerging Potential of 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene in Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the potential applications of the novel chemical entity, 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a forward-looking perspective on how the unique combination of functional groups in this molecule can be leveraged for therapeutic innovation.

Introduction: A Molecule of Strategic Interest

The landscape of drug discovery is in constant pursuit of chemical scaffolds that offer novel mechanisms of action, improved pharmacokinetic profiles, and enhanced therapeutic efficacy. The compound this compound presents a compelling case for exploration. While direct research on this specific molecule is nascent, a comprehensive analysis of its constituent functional groups—the nitroaromatic core, the trifluoromethoxy substituent, and the trifluoromethyl group—provides a strong foundation for predicting its potential therapeutic applications.

The nitroaromatic component is a well-established pharmacophore, particularly in the development of hypoxia-activated prodrugs for oncology.[1][2] The trifluoromethoxy and trifluoromethyl groups are highly sought-after in modern medicinal chemistry for their ability to significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4] The strategic combination of these three moieties on a benzene ring suggests a molecule with multifaceted potential, from targeted cancer therapy to the development of novel enzyme inhibitors.

Physicochemical Properties and Synthetic Rationale

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The properties of this compound are largely dictated by its functional groups.

| Property | Influence of Functional Groups | Predicted Outcome |

| Lipophilicity (LogP) | The trifluoromethoxy and trifluoromethyl groups significantly increase lipophilicity.[3] | High lipophilicity, suggesting good membrane permeability. |

| Metabolic Stability | The C-F bonds in both -OCF3 and -CF3 groups are exceptionally strong, making them resistant to enzymatic cleavage, particularly by Cytochrome P450 enzymes.[3][5] | Enhanced metabolic stability, leading to a longer biological half-life. |

| Electron Density | The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.[6] | Potential for specific chemical interactions and bioreductive activation. |

| Solubility | While lipophilic, the presence of the nitro and trifluoromethoxy groups may offer some degree of polarity. | Moderate aqueous solubility, potentially requiring formulation strategies. |

Synthesis: The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route involves the nitration of a precursor molecule, 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene. Several methods for the nitration of similar aromatic compounds have been documented.[7][8]

Potential Therapeutic Application: Hypoxia-Activated Prodrugs in Oncology

A primary and highly promising application of this molecule lies in the realm of cancer therapy, specifically as a hypoxia-activated prodrug (HAP).[1][2] Solid tumors often contain regions of low oxygen, or hypoxia, which are resistant to conventional radiation and chemotherapy.[9] HAPs are inactive compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent.[10][11]

The nitroaromatic group is the key "trigger" for this activation.[1] In the low-oxygen environment of a tumor, cellular reductases can reduce the nitro group, initiating a cascade that leads to the formation of a highly reactive and cytotoxic species.[6][11] This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over traditional chemotherapy.

Workflow: Bioreductive Activation

The following diagram illustrates the proposed mechanism of activation for a nitroaromatic prodrug.

Caption: Proposed mechanism of hypoxia-activated prodrug activation.

Role of Fluorine-Containing Groups in Drug Design

The inclusion of trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups is a deliberate strategy to optimize the druglike properties of the molecule.[3][4]

-

Metabolic Stability: The high strength of the C-F bond makes these groups exceptionally resistant to metabolic breakdown, a common failure point for many drug candidates.[5] This can lead to a longer half-life and improved bioavailability.[3]

-

Enhanced Lipophilicity: Both groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[3][12]

-

Improved Binding Affinity: The strong electron-withdrawing nature of these groups can alter the electronic properties of the benzene ring, potentially leading to stronger and more selective interactions with target proteins.[3]

Further Research and Development Pathways

While the theoretical potential of this compound is significant, rigorous experimental validation is required. The following outlines a proposed research and development workflow.

Workflow: Preclinical Development

Sources

- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. svedbergopen.com [svedbergopen.com]

- 7. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]

- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 9. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: A Versatile Building Block in Modern Organic Synthesis

Disclaimer: The subject of this technical guide, 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a structurally plausible but currently under-documented chemical entity. This guide has been constructed by leveraging established principles of organic chemistry and drawing analogies from well-characterized related compounds. The protocols and reaction schemes presented herein are predictive and intended to serve as a foundational resource for researchers exploring the potential of this novel building block.

Introduction: The Strategic Value of Fluorinated Aromatic Scaffolds

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, in particular, are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties. These groups can enhance metabolic stability, increase lipophilicity, and improve bioavailability. The strategic placement of a nitro group on such a scaffold introduces a versatile functional handle, readily convertible into a variety of other functionalities, most notably an amine, which is a gateway to a vast chemical space of amides, sulfonamides, and heterocyclic structures.

This guide focuses on the potential of This compound as a high-value building block. The unique 1,2,4-substitution pattern of these three powerful functional groups—a nitro group ortho to a trifluoromethoxy group and para to a trifluoromethyl group—creates a highly electron-deficient aromatic ring, priming it for specific and predictable reactivity. This document will provide a comprehensive overview of its plausible synthesis, predicted properties, key chemical transformations, and potential applications, offering a roadmap for its utilization in the synthesis of complex, high-value molecules.

Predicted Physicochemical Properties and Spectroscopic Data

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C8H3F6NO3 | |

| Molecular Weight | 287.11 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Analogy with similar nitroaromatic compounds[1][2] |

| Boiling Point | >200 °C (at 760 mmHg) | High molecular weight and polarity |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water | Presence of lipophilic -CF3 and -OCF3 groups |

| ¹⁹F NMR | Two distinct singlets | One for the -OCF3 group and one for the -CF3 group |

| ¹H NMR | Three distinct aromatic protons | Complex splitting pattern due to F-H coupling |

| ¹³C NMR | Eight distinct carbon signals | Quartets for the -CF3 and -OCF3 carbons due to C-F coupling |

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would likely involve a multi-step sequence starting from a more readily available substituted benzene. One logical approach would be the nitration of 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Reaction: Nitration of 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 2.0 eq.). Cool the flask to 0 °C in an ice-water bath.

-

Formation of Nitrating Mixture: Slowly add fuming nitric acid (90%, 1.2 eq.) to the sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture has cooled back to 0 °C, add 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene (1.0 eq.) dropwise over 30 minutes. The trifluoromethoxy group is an ortho-para director, while the trifluoromethyl group is a meta-director. The ortho position to the strongly activating trifluoromethoxy group is favored.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product may precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Chemical Reactivity and Key Transformations

The unique arrangement of the three functional groups dictates the reactivity of this building block. The nitro group can be readily reduced, and the highly electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution.

Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a cornerstone transformation, opening up a vast array of subsequent reactions.

Caption: Reduction of the nitro group to form the corresponding aniline.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a hydrogenation vessel, add this compound (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 50 psi) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, which can often be used without further purification.

Nucleophilic Aromatic Substitution (SNAr)

While there are no good leaving groups on the ring of the title compound itself, related compounds with a halogen (e.g., fluorine or chlorine) ortho or para to the nitro group are highly susceptible to SNAr reactions. For instance, the analogous 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene would be an excellent substrate for SNAr.[3]

Applications in Organic Synthesis

The true value of This compound lies in its potential as a precursor to a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The corresponding aniline is the key intermediate.

Synthesis of Bioactive Heterocycles

The aniline derived from the title compound can be used in a variety of cyclization reactions to form heterocycles such as benzimidazoles, quinolines, and benzoxazoles, which are common scaffolds in medicinal chemistry.

Amide and Sulfonamide Coupling

The amino group of the derived aniline can be readily acylated with carboxylic acids or sulfonylated with sulfonyl chlorides to generate a library of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies.

Buchwald-Hartwig and Suzuki Couplings

If a bromo or iodo functionality were also present on the ring, the aniline could undergo various cross-coupling reactions to introduce further diversity. For example, a hypothetical 4-Bromo-2-nitro-1-(trifluoromethoxy)benzene could first be reduced and then subjected to Suzuki or Buchwald-Hartwig coupling. The synthesis and utility of a related bromo-analogue, 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, has been described for pharmaceutical and agrochemical synthesis.[4]

Conclusion

While This compound remains a novel, and as yet, underexplored building block, its potential in organic synthesis is significant. The combination of a versatile nitro handle with the beneficial properties of the trifluoromethoxy and trifluoromethyl groups makes it an attractive target for synthetic chemists. This guide provides a predictive but scientifically grounded framework for its synthesis, reactivity, and application, with the aim of stimulating further research into this promising new tool for molecular innovation.

References

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 2-nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)-. Substance Details - SRS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)-. Substance Details - SRS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Nitrobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). m-(Trifluoromethyl)nitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ACS Publications. (n.d.). Electrochemical behavior of trifluoromethyl-substituted nitrobenzene. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (2010). Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene: Safety, Handling, and Synthetic Considerations

Introduction: A Molecule of Interest in Modern Chemistry

2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of three distinct electron-withdrawing groups—a nitro group, a trifluoromethoxy group, and a trifluoromethyl group—on the benzene ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules.

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties are particularly sought after in drug design. They can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The nitro group, a versatile functional group, can be readily transformed into other functionalities, such as amines, which are common in pharmaceuticals. This guide provides a comprehensive overview of the known safety considerations, handling procedures, and potential synthetic applications of this compound, drawing from data on analogous structures.

Physicochemical Properties

While experimental data for the target molecule is scarce, the following table summarizes the expected and known properties of structurally similar compounds.

| Property | Value (Estimated or from Analogs) | Source |

| Molecular Formula | C8H3F6NO3 | - |

| Molecular Weight | 287.11 g/mol | - |

| Appearance | Likely a light yellow liquid or low-melting solid | [3][4] |

| Boiling Point | Estimated to be >200 °C at 760 mmHg | [5] |

| Density | Estimated to be >1.5 g/cm³ | [4][5] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | General chemical principles |

Comprehensive Safety and Handling Protocols

Given the presence of a nitro group and multiple fluorine-containing substituents, this compound should be handled with extreme care. The following protocols are based on safety data sheets (SDS) for structurally related compounds.[3][4][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

-

Toxicity: While specific data is unavailable, nitroaromatic compounds can be toxic and may have adverse effects on the blood (methemoglobinemia).

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are necessary.

-

Respiratory Protection: Use a certified respirator with an organic vapor cartridge when working with the compound outside of a fume hood or if aerosolization is possible.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a poison center or doctor.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the nitration of 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene. The conditions for such a reaction would need to be carefully controlled to manage the regioselectivity and prevent over-nitration due to the activating, yet ortho-para directing, trifluoromethoxy group and the deactivating meta-directing trifluoromethyl group.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1-Nitro-4-(trifluoromethoxy)benzene, 5G | Labscoop [labscoop.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene Derivatives

Introduction: Navigating the Challenges of Highly Electron-Deficient Suzuki Coupling Partners

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful tool is integral to the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[2] Traditionally, the reaction has relied on aryl halides and triflates as the electrophilic coupling partners. However, the use of nitroarenes as electrophiles has emerged as a compelling alternative, offering advantages in terms of cost-effectiveness and availability from facile nitration of aromatic compounds.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting Suzuki coupling reactions with a particularly challenging substrate: 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene and its derivatives. The presence of three potent electron-withdrawing groups (EWG) — a nitro (-NO₂), a trifluoromethoxy (-OCF₃), and a trifluoromethyl (-CF₃) group — renders the C(sp²)–NO₂ bond exceptionally inert, necessitating a specialized and highly active catalytic system for successful cross-coupling.[1] The trifluoromethyl and trifluoromethoxy moieties are of particular interest in medicinal chemistry as they can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[5]